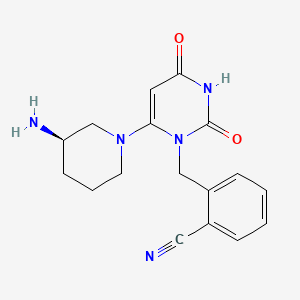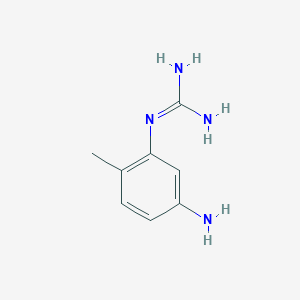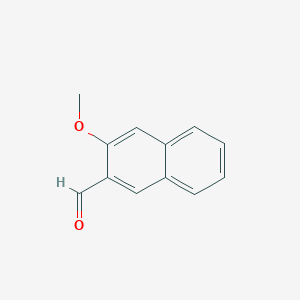
Propan-2-olate;ytterbium(3+)
Overview
Description
Propan-2-olate;ytterbium(3+) is a useful research compound. Its molecular formula is C9H24O3Yb and its molecular weight is 353.33 g/mol. The purity is usually 95%.
The exact mass of the compound Propan-2-olate;ytterbium(3+) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propan-2-olate;ytterbium(3+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-olate;ytterbium(3+) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Propan-2-olate;ytterbium(3+) is a complex compound that involves the interaction of ytterbium(III) with propan-2-olate Similar compounds like titanium(iv) isopropoxide interact with propan-2-olate anions .
Mode of Action
It is known that similar compounds function through coordination chemistry, where the metal ion (in this case, ytterbium(iii)) interacts with the propan-2-olate anions . This interaction could potentially lead to various chemical reactions, depending on the specific conditions and presence of other reactants .
Biochemical Pathways
Related compounds like propan-2-ol have been shown to interact with various biochemical pathways, such as increasing biofilm formation in certain bacteria . It’s also used in transfer hydrogenation of N-heteroarenes .
Pharmacokinetics
The solubility of the compound in inert gas is noted, which could potentially impact its bioavailability .
Result of Action
Related compounds have been shown to have various effects, such as the formation of alkoxides and alkoxide-terminated sulfides .
Action Environment
The action of Propan-2-olate;ytterbium(3+) can be influenced by various environmental factors. For instance, the compound’s solubility in inert gas suggests that the presence and type of gas could impact its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that Propan-2-olate;ytterbium(3+) is soluble and should be kept in an inert gas
Cellular Effects
It is known that Ytterbium(III) complexes have been used as near-infrared fluorophores for living cell imaging
Molecular Mechanism
A study on a related compound, propan-2-ol, suggests that it undergoes an outer sphere hydrogenation mechanism and hydride transfer from propan-2-olate to the Mn center with regeneration of the catalyst as the rate-determining step
Properties
CAS No. |
6742-69-4 |
|---|---|
Molecular Formula |
C9H24O3Yb |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
propan-2-ol;ytterbium |
InChI |
InChI=1S/3C3H8O.Yb/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
IVGMSSQGEVYWID-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Yb+3] |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Yb] |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














